N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide - 1019097-61-0

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide

Catalog Number: EVT-3050471
CAS Number: 1019097-61-0
Molecular Formula: C27H21N7O3
Molecular Weight: 491.511
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

The primary scientific application explored for N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is its potential as an anticancer agent []. Preliminary in vitro studies using the MTT assay have shown that this compound exhibits cytotoxicity against human breast cancer cell lines, MCF-7 and MDA-MB-231, with promising IC50 values [].

5,7-dimethyl pyrido(2,3-d)pyrimidin-4-one derivatives

    Compound Description: These compounds are mentioned as potent tyrosine kinase and thymidylate synthase inhibitors. [] Specifically, the paper discusses the synthesis and evaluation of 3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one for cytotoxic activity. []

    Compound Description: Similar to the previous class, 4,5 dihydro pyrazolo(3,4-d) pyrimidines are also highlighted as potent tyrosine kinase inhibitors. [] The paper specifically describes the synthesis and evaluation of 1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines for their cytotoxic activity. []

Pyridine-3-Carbonitrile Derivatives

    Compound Description: These compounds were synthesized and evaluated for their anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). [] Among the synthesized derivatives, N'-(2-((4-(Benzo[d][1, 3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)-acetyl)benzohydrazide (6) and hydrazide derivatives (7-10) showed promising cytotoxicity. []

4-Aminoantipyrine-Based Heterocycles

    Compound Description: Several 4-aminoantipyrine-based heterocycles were synthesized and screened for their anticancer activity against the MCF7 breast cancer cell line. [] Notable compounds included those incorporating thiourea, hydrazone, and pyrazolo[3,4-d]pyrimidine moieties, demonstrating potent inhibitory effects on MCF7 cell proliferation. []

5. GluN2C/D NMDA Receptor Antagonists* Compound Description: A new class of NMDA receptor antagonists, represented by the compound 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105), exhibited selective inhibition of GluN2C- and GluN2D-containing receptors. [] The mechanism of action was determined to be noncompetitive and voltage-independent. []* Relevance: This compound class, while structurally distinct from the main compound, shares a common focus on heterocyclic structures with potential therapeutic applications. The presence of a pyrazole ring in DQP-1105, a key feature of the main compound as well, hints at the possibility of shared pharmacophores and potential for similar biological activities, warranting further investigation.

Properties

CAS Number

1019097-61-0

Product Name

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide

IUPAC Name

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide

Molecular Formula

C27H21N7O3

Molecular Weight

491.511

InChI

InChI=1S/C27H21N7O3/c1-17-13-23(29-24(35)16-37-21-12-11-18-7-5-6-8-19(18)14-21)34(32-17)27-30-25-22(26(36)31-27)15-28-33(25)20-9-3-2-4-10-20/h2-15H,16H2,1H3,(H,29,35)(H,30,31,36)

InChI Key

SAJCQDRIYLVLIA-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.